CB1 Receptor Binding Affinity: BB‑22 Exhibits 30‑Fold Higher Affinity Than JWH‑018
In native rat cerebral cortex homogenates, BB‑22 displayed a Ki of 0.11 nM for CB1 receptors, representing a 30‑fold lower Ki (higher affinity) than JWH‑018 (Ki = 3.38 nM) [REFS‑1]. The closely related 5F‑PB‑22 showed a comparable Ki of 0.13 nM (26‑fold lower than JWH‑018), while 5F‑AKB‑48 and STS‑135 exhibited higher Ki values (lower affinity) than BB‑22 [REFS‑1]. This sub‑nanomolar affinity was confirmed independently in human CB1 receptor preparations [REFS‑2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.11 nM (rat cortex); sub‑nanomolar on human CB1 |
| Comparator Or Baseline | JWH‑018 Ki = 3.38 nM; 5F‑PB‑22 Ki = 0.13 nM; 5F‑AKB‑48 and STS‑135 higher Ki than BB‑22 |
| Quantified Difference | 30‑fold higher affinity vs. JWH‑018; approximately equivalent to 5F‑PB‑22; superior to 5F‑AKB‑48 and STS‑135 |
| Conditions | Rat cerebral cortex homogenates, [³⁵S]GTPγS binding assay; human CB1 receptor competition binding studies |
Why This Matters
A 30‑fold difference in Ki translates to substantially lower target occupancy requirements in vivo, mandating the use of authentic BB‑22 for accurate receptor occupancy calculations and avoiding under‑estimation of cannabinoid potency in forensic and pharmacological assays.
- [1] De Luca MA, Castelli MP, Loi B, et al. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB‑22, 5F‑PB‑22, 5F‑AKB‑48 and STS‑135. Neuropharmacology. 2016;105:630‑638. View Source
- [2] Corli G, Tirri M, Arfè R, et al. Behavioral and binding studies on the quinolinyl ester indoles 5F‑PB22 (5F‑QUPIC) and BB‑22 (QUCHIC) in the mouse model. Emerging Trends in Drugs, Addictions, and Health. 2022;2:100039. View Source
